3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The scientific interest in benzamide derivatives, including compounds similar to "3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide," stems from their diverse pharmacological properties and applications in medicinal chemistry. These compounds often exhibit significant biological activities, such as antimicrobial and anticancer properties, motivating the synthesis and analysis of their structure-activity relationships.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step chemical reactions, including condensation, cycloaddition, and rearrangement processes. A common approach involves the reaction of antipyrine derivatives with benzoyl chloride or similar acylating agents to introduce the benzamide moiety. For example, Saeed et al. (2020) described the synthesis of antipyrine-like derivatives with detailed X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, highlighting the methodologies applicable to synthesizing complex benzamide compounds (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These studies reveal the presence of significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence the compound's stability and conformation. For instance, the crystal and molecular structure of related compounds have been elucidated, showing the importance of N–H⋯O and C–H⋯O hydrogen bond interactions in stabilizing their structure (Prabhuswamy et al., 2016).
Scientific Research Applications
Biological Activity and Applications
Research on compounds structurally related to 3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has highlighted their potential in various biological applications. For instance, substituted benzamides have shown significant biological activity against mosquito larvae, with implications for pest control and the study of resistance mechanisms in mosquito populations (Schaefer, Miura, & Wilder, 1981). Moreover, antipyrine-like derivatives exhibit intriguing intermolecular interactions, which have been thoroughly investigated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing valuable insights into the structural basis of their biological activities (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied. For example, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for potential biological applications, highlighting the versatility of these compounds in drug chemistry (Saeed et al., 2015). Additionally, the synthesis and crystal structure of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been determined, providing a foundation for understanding the structural properties that contribute to their biological activities (Prabhuswamy et al., 2016).
Chemical Properties and Interactions
Investigations into the chemical properties and interactions of similar compounds have led to a deeper understanding of their potential applications. For example, studies on the synthesis, characterization, and biological evaluation of various benzamide derivatives have shed light on their inhibitory potential against different enzymes, offering insights into their medicinal chemistry applications (Saeed et al., 2015). Moreover, research into the intermolecular interactions of antipyrine-like derivatives has provided valuable information on the stabilization mechanisms of their solid-state structures, which is crucial for the development of new pharmaceuticals (Saeed et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of tetrahydroquinoline (THQ), which is known to exhibit a broad range of biological activities . THQ derivatives have been used in the production of new materials and are important precursors for more complex molecules with bio-utilities .
Mode of Action
It is known that thq derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Thq derivatives are known to be pharmacologically relevant therapeutic agents . They have been used as NF-κB inhibitors, which could be useful in anticancer drug research . They also serve as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .
Result of Action
Thq derivatives are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . This suggests that the compound could potentially have similar effects.
properties
IUPAC Name |
3,4-dimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-9-8-13(10-18(17)26-2)20(24)21-19-15-11-27-12-16(15)22-23(19)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQKFVLFGEQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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